![molecular formula C9H20GeSi B14412796 Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane CAS No. 80869-24-5](/img/structure/B14412796.png)
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane is an organosilicon compound that features both silicon and germanium atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylgermyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive intermediates and products.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrides or other reduced forms of the compound.
Substitution: The silicon and germanium atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or germoxides, while reduction could produce silanes or germyl hydrides.
Aplicaciones Científicas De Investigación
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon and organogermanium compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon and germanium atoms can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: This compound is similar in structure but lacks the germanium atom. It is used in organic synthesis and as a precursor for other organosilicon compounds.
Trimethylgermylacetylene: Similar to Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane but without the silicon atom. It is used in the synthesis of organogermanium compounds.
Uniqueness
This compound is unique due to the presence of both silicon and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or germanium.
Propiedades
Número CAS |
80869-24-5 |
|---|---|
Fórmula molecular |
C9H20GeSi |
Peso molecular |
228.97 g/mol |
Nombre IUPAC |
trimethyl(3-trimethylgermylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20GeSi/c1-10(2,3)8-7-9-11(4,5)6/h9H2,1-6H3 |
Clave InChI |
LFPQQNLXRRTORE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#C[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
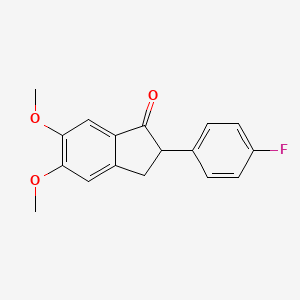

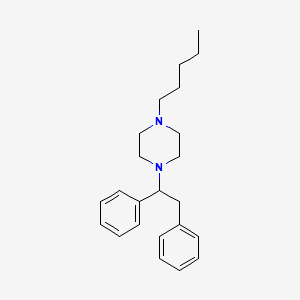
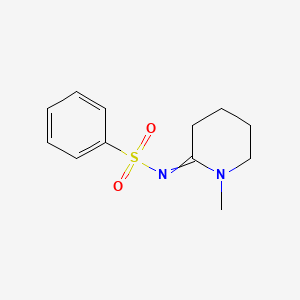
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

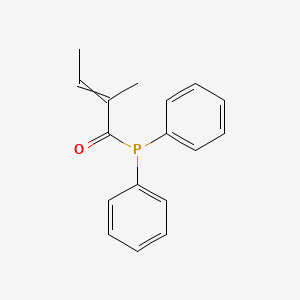
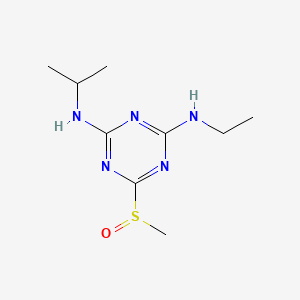
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
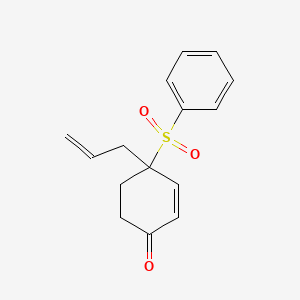
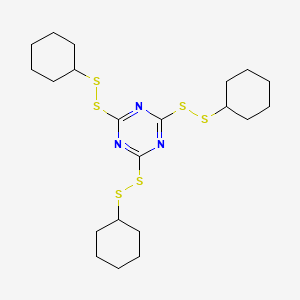
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
